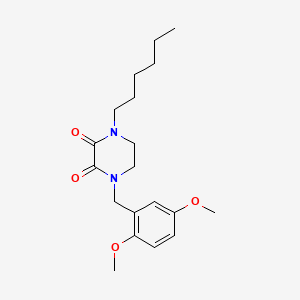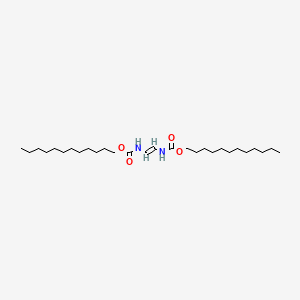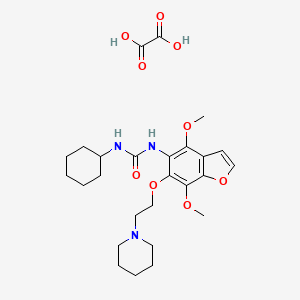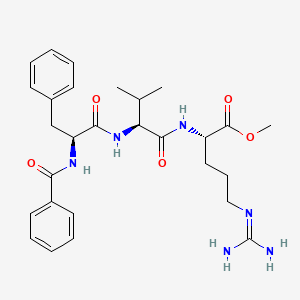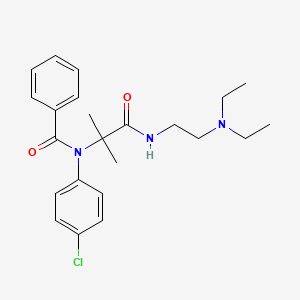
Benzanilide, 4'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is a complex organic compound with a molecular formula of C14H20ClN3O2 . This compound is known for its unique chemical structure, which includes a benzamide core substituted with a chloro group and a diethylaminoethyl carbamoyl propyl side chain. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with N-(2-(diethylamino)ethyl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides.
Applications De Recherche Scientifique
Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanilide: The parent compound without the chloro and diethylaminoethyl carbamoyl propyl substitutions.
4-Chlorobenzanilide: Similar structure but lacks the diethylaminoethyl carbamoyl propyl side chain.
N-(2-(Diethylamino)ethyl)benzamide: Lacks the chloro substitution on the benzamide core.
Uniqueness
Benzanilide, 4’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)-2-propyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
79565-76-7 |
|---|---|
Formule moléculaire |
C23H30ClN3O2 |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-[1-[2-(diethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C23H30ClN3O2/c1-5-26(6-2)17-16-25-22(29)23(3,4)27(20-14-12-19(24)13-15-20)21(28)18-10-8-7-9-11-18/h7-15H,5-6,16-17H2,1-4H3,(H,25,29) |
Clé InChI |
NZWZYLZWKUSDFG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C)(C)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
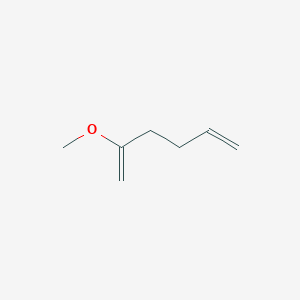
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

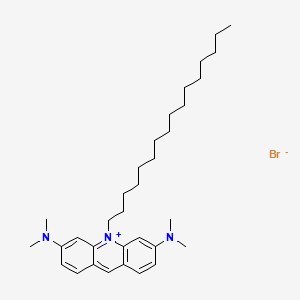


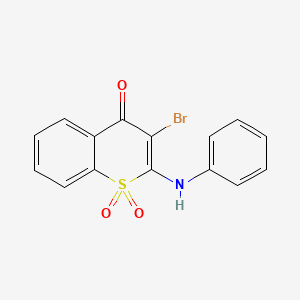
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
